molecular formula C18H18Cl2N2O B5801931 3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide

3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide

Numéro de catalogue B5801931
Poids moléculaire: 349.3 g/mol
Clé InChI: BVXWCMAKPJGDEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.

Mécanisme D'action

3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to this receptor and preventing its downstream signaling pathways. This mechanism of action has been shown to be effective in reducing inflammation, preventing neuronal damage, and improving cardiovascular function.
Biochemical and Physiological Effects:
3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of myocardial infarct size, and the prevention of neuronal damage caused by ischemia and other forms of oxidative stress. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for more specific and targeted studies of this receptor's function. However, one limitation of using 3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are a number of potential future directions for research involving 3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of the role of adenosine receptors in cancer and other diseases, and the exploration of novel therapeutic applications for this compound. Additionally, further studies are needed to fully elucidate the mechanisms underlying the biochemical and physiological effects of 3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide.

Méthodes De Synthèse

3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 3,4-dichlorobenzoyl chloride with 4-(1-piperidinyl)aniline in the presence of a base such as triethylamine. The resulting intermediate can then be treated with ammonia to yield the final product.

Applications De Recherche Scientifique

3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. This compound has been shown to be effective in the treatment of ischemic heart disease, as well as in the prevention of neuronal damage caused by ischemia and other forms of oxidative stress.

Propriétés

IUPAC Name

3,4-dichloro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c19-16-9-4-13(12-17(16)20)18(23)21-14-5-7-15(8-6-14)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXWCMAKPJGDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(4-piperidin-1-ylphenyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.